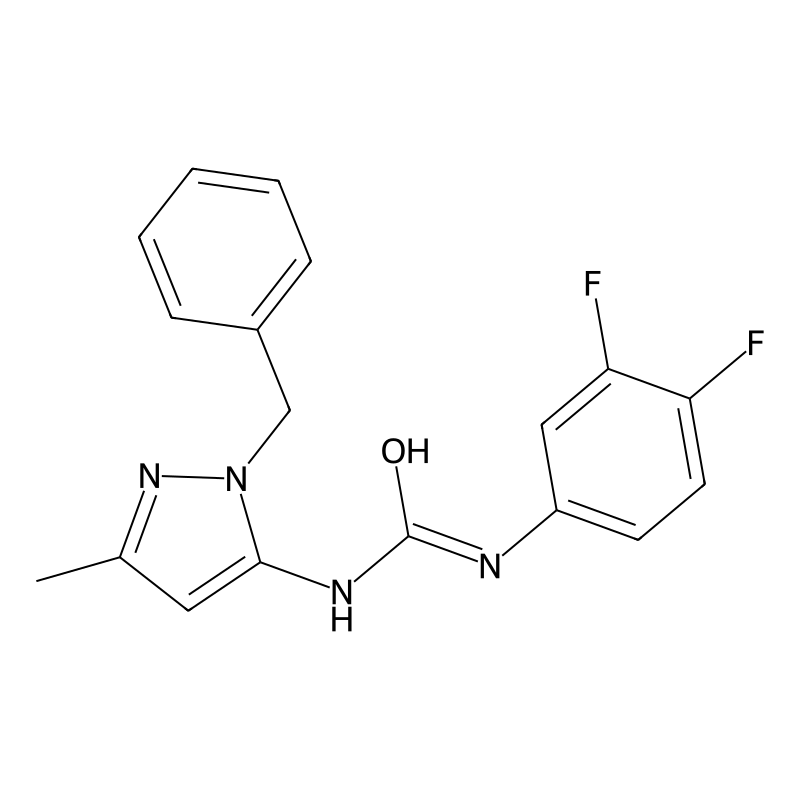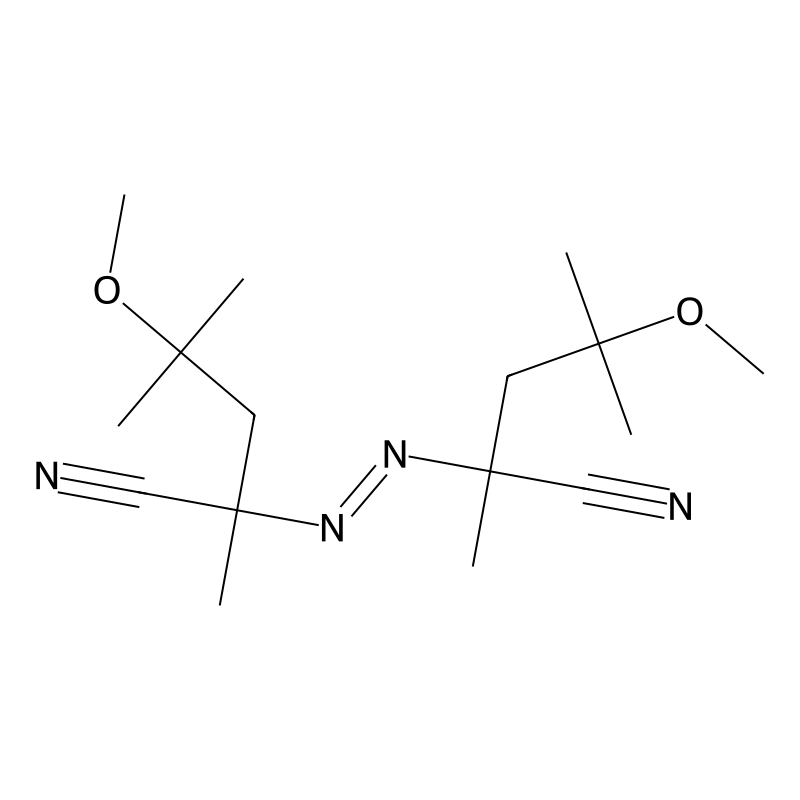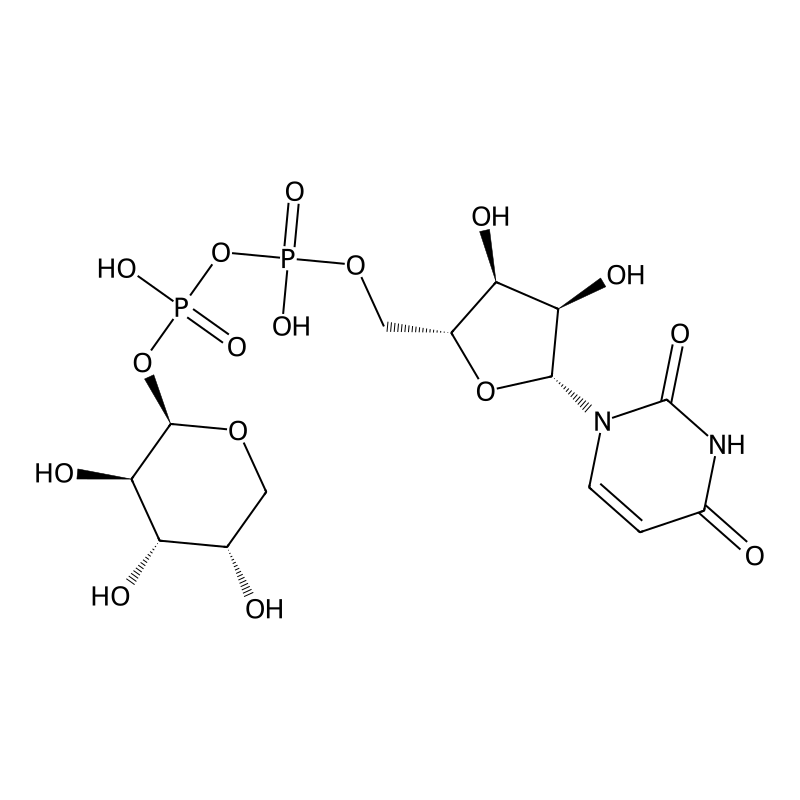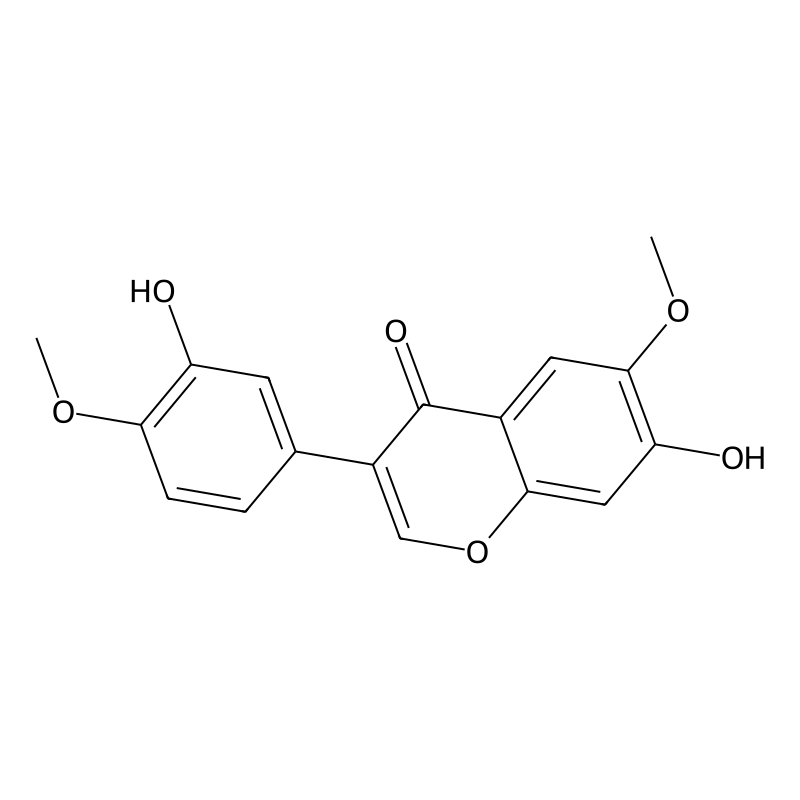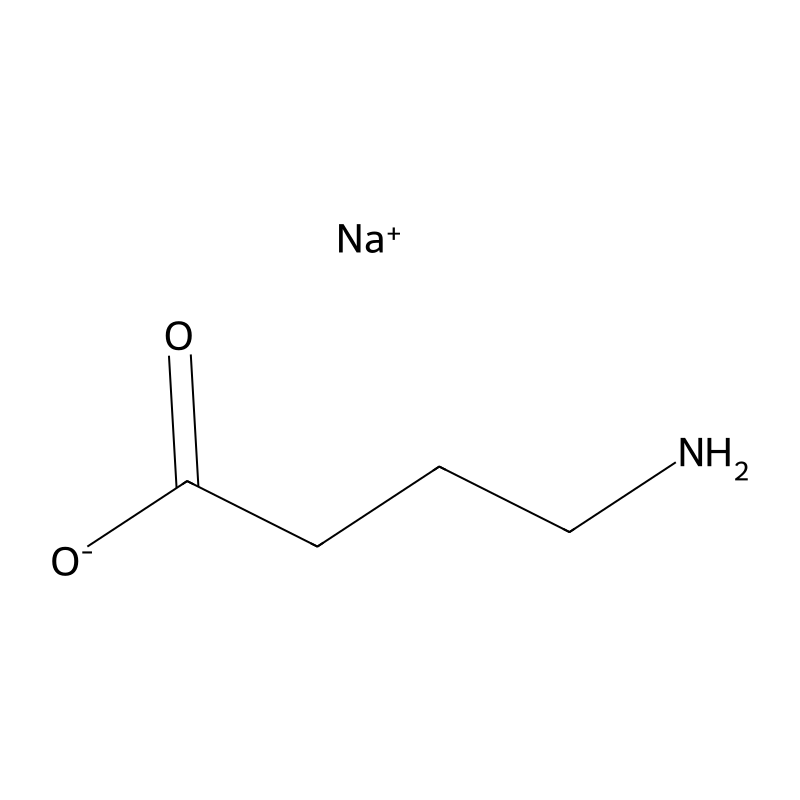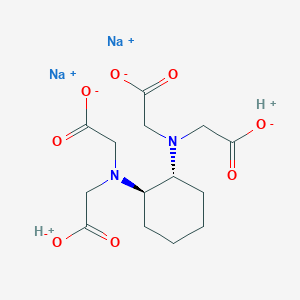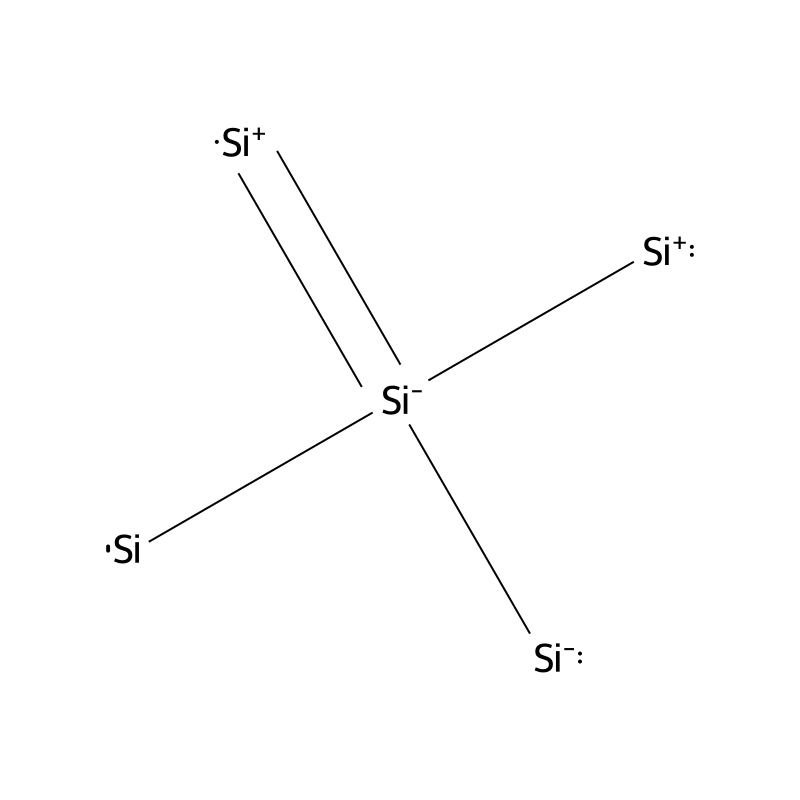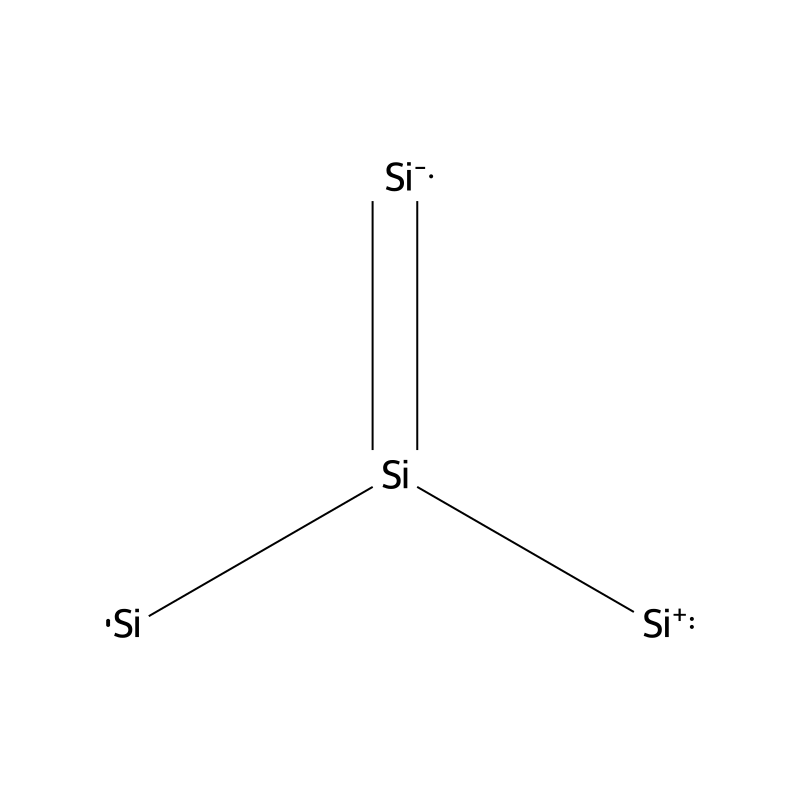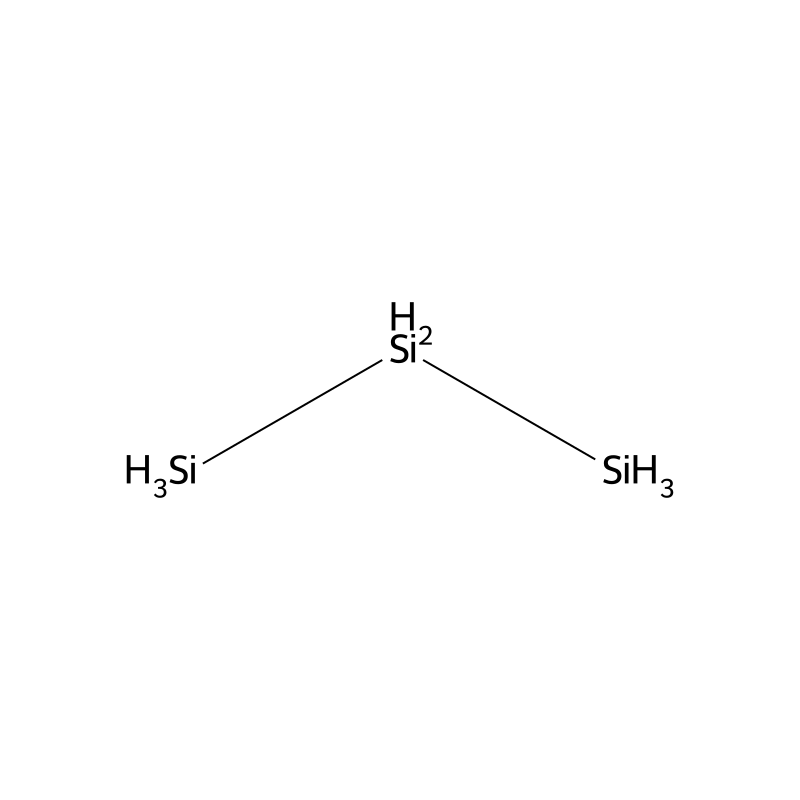N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide
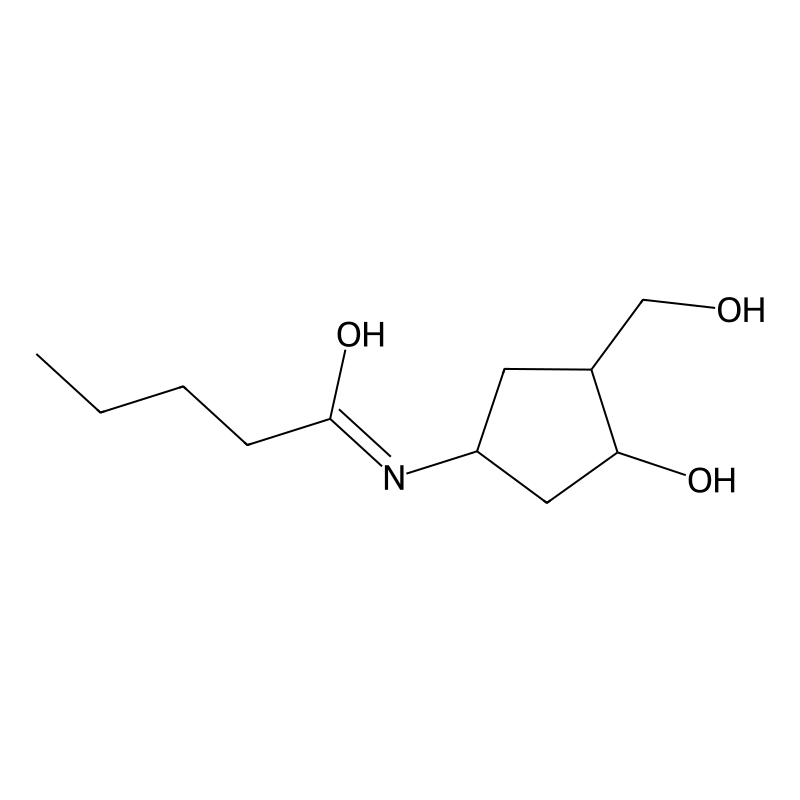
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Alzheimer’s Disease Research
Scientific Field: Neuroscience and Pharmacology
Application Summary: This compound has been investigated for its potential in Alzheimer’s disease research due to its structural similarity to other benzamide derivatives known for their neuroprotective properties .
Experimental Procedures: Researchers have utilized in vitro models to study the inhibitory effects of this compound on enzymes like histone deacetylases (HDACs), which are implicated in Alzheimer’s disease pathology .
Results and Outcomes: The compound exhibited promising results, showing a significant reduction in HDAC activity, which is associated with neuroprotection and reduced neurodegeneration in Alzheimer’s disease .
Application in Anti-Urease Activity
Scientific Field: Biochemistry and Microbiology
Application Summary: The anti-urease activity of this compound makes it a candidate for research in treating infections caused by urease-producing bacteria .
Experimental Procedures: The compound’s efficacy was tested against isolated bacterial strains in controlled laboratory conditions, monitoring the inhibition of urease enzyme activity .
Results and Outcomes: Studies reported a measurable decrease in urease activity, suggesting potential therapeutic applications for infections where urease plays a pathogenic role .
Application in Antioxidant Studies
Scientific Field: Biochemistry and Molecular Biology
Application Summary: As an antioxidant, this compound is studied for its ability to scavenge free radicals and protect cells from oxidative stress .
Experimental Procedures: The compound was subjected to assays that measure the scavenging of reactive oxygen species (ROS) in biochemical systems .
Results and Outcomes: The results indicated a high antioxidant capacity, comparable to established antioxidants, which could be beneficial in preventing oxidative stress-related diseases .
Application in Fatigue Syndrome Research
Scientific Field: Neuropharmacology and Endocrinology
Application Summary: This compound’s potential to alleviate symptoms of fatigue has been explored due to its impact on metabolic pathways associated with energy production .
Experimental Procedures: In vivo studies were conducted on animal models to observe the effects of the compound on physical endurance and recovery from fatigue .
Results and Outcomes: The compound showed a positive effect on increasing endurance and reducing recovery time, indicating its potential use in treating fatigue syndrome .
Application in Drug Development for Hypertension
Scientific Field: Cardiovascular Pharmacology
Application Summary: The compound has been studied for its role in modulating aldosterone synthase, an enzyme involved in hypertension .
Experimental Procedures: In vitro assays were used to assess the compound’s inhibitory effect on aldosterone synthase activity in cultured cells .
Results and Outcomes: The compound successfully inhibited aldosterone synthase, suggesting a new avenue for the development of antihypertensive drugs .
Application in Cancer Therapeutics
Scientific Field: Oncology and Medicinal Chemistry
Application Summary: Due to its HDAC inhibitory activity, the compound is being researched for its potential use in cancer therapy, particularly in epigenetic modulation .
Experimental Procedures: Cancer cell lines were treated with the compound, and changes in gene expression and cell viability were monitored .
Results and Outcomes: The treatment led to altered gene expression profiles and reduced viability of cancer cells, highlighting its potential as a cancer therapeutic agent .
Application in Crystallography
Scientific Field: Crystallography and Structural Chemistry
Application Summary: The compound’s crystal structure provides insights into its potential as a novel drug candidate due to the importance of accurate structural data in drug design .
Experimental Procedures: X-ray crystallography was employed to determine the compound’s structure, with parameters such as bond lengths and angles being meticulously documented .
Results and Outcomes: The crystal structure revealed a conformation between envelope and half-chair for the cyclopentyl ring, which is significant for understanding the compound’s chemical behavior and interactions .
Application in Anti-Inflammatory Research
Scientific Field: Immunology and Pharmacology
Application Summary: The compound is studied for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases .
Experimental Procedures: In vivo and in vitro models were used to assess the compound’s effect on inflammatory markers and pathways .
Results and Outcomes: The compound showed a reduction in pro-inflammatory cytokines and modulation of immune responses, indicating its potential as an anti-inflammatory agent .
Application in Analgesic Development
Scientific Field: Pain Management and Neuropharmacology
Application Summary: Research into the analgesic effects of the compound is driven by the need for safer pain-relief medications .
Experimental Procedures: Animal models of pain were treated with the compound, and their responses were compared to those of control groups .
Results and Outcomes: The compound demonstrated significant pain-relieving properties without the side effects commonly associated with traditional analgesics .
Application in Antimicrobial Coatings
Scientific Field: Material Science and Microbiology
Application Summary: The compound’s antimicrobial activity is being explored for use in coatings to prevent bacterial and fungal growth on surfaces .
Experimental Procedures: Surfaces were coated with a solution containing the compound, and microbial colonization was monitored over time .
Results and Outcomes: Treated surfaces showed a marked decrease in microbial growth, suggesting the compound’s effectiveness in antimicrobial coatings .
Application in Diabetes Research
Scientific Field: Endocrinology and Metabolic Diseases
Application Summary: The compound’s role in glucose metabolism makes it a subject of interest in diabetes research .
Experimental Procedures: The compound was administered to diabetic animal models, and its effects on blood glucose levels were measured .
Results and Outcomes: There was a notable improvement in glucose regulation, pointing to the compound’s potential in diabetes management .
Application in Hepatoprotective Studies
Scientific Field: Hepatology and Toxicology
Application Summary: The hepatoprotective potential of the compound is being investigated for its ability to prevent liver damage .
Experimental Procedures: Liver function tests were conducted on animal models exposed to hepatotoxic substances, with and without the compound’s administration .
Results and Outcomes: The compound improved liver function markers and reduced histological signs of liver damage, indicating its protective effects .
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide is a chemical compound characterized by its unique molecular structure, which includes a cyclopentyl ring with hydroxy and hydroxymethyl substituents, linked to a pentanamide chain. Its molecular formula is and it has a molecular weight of approximately 215.29 g/mol. The presence of hydroxyl groups in this compound provides opportunities for various
- Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.
- Reduction: The amide group can be reduced to yield amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxy and hydroxymethyl groups can participate in nucleophilic substitution reactions, often facilitated by reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield cyclopentanone derivatives, while reduction of the amide group could produce cyclopentylamines.
Research into the biological activity of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide suggests potential roles in various biochemical pathways. The compound's structural features allow it to interact with specific molecular targets, possibly modulating enzyme activities or receptor functions. Its unique substitution pattern may enhance its binding affinity to biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide typically involves several steps:
- Starting Material: Cyclopentyl derivatives are often used as the starting material.
- Hydroxylation and Formylation: These processes introduce the necessary hydroxy and hydroxymethyl groups onto the cyclopentyl ring.
- Reaction Conditions: The synthesis generally requires specific catalysts and solvents to optimize yields and purity.
In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability during production .
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide has several notable applications:
- Chemistry: It serves as a building block for synthesizing more complex molecules.
- Biology: The compound is investigated for its role in biochemical pathways and as a ligand for receptor studies.
- Medicine: It is explored for therapeutic potential against various diseases due to its unique structural properties.
- Industry: Utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production.
The interaction studies of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide focus on its binding mechanisms with enzymes or receptors. The hydroxy and hydroxymethyl groups may facilitate hydrogen bonding, enhancing specificity in binding interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.
Several compounds have structural similarities with N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide:
- N-(3-hydroxy-4-methoxycyclopentyl)pentanamide
- N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide stands out due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. This uniqueness enhances its value for research purposes, especially in understanding structure-activity relationships within similar compounds .
